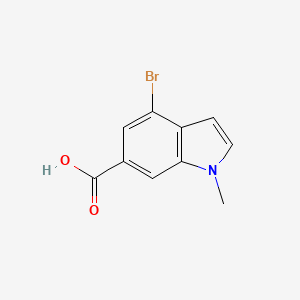

4-Bromo-1-methyl-1H-indole-6-carboxylic acid

描述

属性

IUPAC Name |

4-bromo-1-methylindole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-12-3-2-7-8(11)4-6(10(13)14)5-9(7)12/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYAXCZJJLOTMNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Bromination and Methylation Approach

Step 1: Bromination of 1-Methylindole

- 1-Methylindole is treated with bromine in acetic acid to selectively introduce a bromine atom at the 4-position of the indole ring.

- Reaction conditions: Bromine in acetic acid, room temperature or slightly elevated temperature.

- The bromination proceeds with high regioselectivity due to the directing effects of the methyl and indole nitrogen substituents.

Step 2: Carboxylation

- The brominated intermediate is subjected to carboxylation using carbon dioxide under high pressure and temperature.

- This step introduces the carboxylic acid group at the 6-position.

- Typical conditions involve elevated CO₂ pressure (several atmospheres) and temperatures ranging from 100°C to 150°C.

- Catalysts or bases may be used to facilitate carboxylation.

Step 3: Purification

- The crude product is purified by recrystallization or chromatographic techniques to yield pure 4-Bromo-1-methyl-1H-indole-6-carboxylic acid.

Starting from 6-Bromoindole Derivatives

Step 1: Synthesis of 6-Bromoindole

- 6-Bromoindole can be synthesized via diazotization of para-aminotoluene followed by bromination and ring closure.

- This method is scalable and yields sufficient quantities for further transformations.

Step 2: N-Methylation

- 6-Bromoindole is methylated at the nitrogen atom using methylating agents such as iodomethane in the presence of potassium carbonate.

- Reaction conditions: Potassium carbonate as base, N,N-dimethylformamide as solvent, room temperature to 60°C, reaction time 2-3 hours.

- Yields for N-methylation are typically high (around 83-87%).

Step 3: Introduction of Carboxylic Acid

- Carboxylation can be achieved by oxidation of methylated intermediates or by direct functional group transformations.

- Alternatively, methyl esters can be hydrolyzed under basic conditions to yield the free carboxylic acid.

- Hydrolysis conditions: Treatment with aqueous sodium hydroxide at room temperature or mild heating for several hours.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination of 1-methylindole | Bromine in acetic acid, RT or mild heating | High | Selective bromination at 4-position |

| N-Methylation of 6-bromoindole | Iodomethane, K₂CO₃, DMF, 20-60°C, 2-3 h | 83-87 | Efficient methylation of indole nitrogen |

| Carboxylation | CO₂, high pressure (several atm), 100-150°C | Moderate | Requires optimized conditions for yield |

| Hydrolysis of methyl esters | NaOH aqueous solution, RT to mild heating, 3-4 h | High | Converts esters to carboxylic acid |

Scalability: The diazotization-bromination-ring closure route for 6-bromoindole is favored for large-scale synthesis due to availability of starting materials and reproducibility.

Reaction Selectivity: Bromination conditions must be carefully controlled to avoid polybromination or bromination at undesired positions.

Methylation Efficiency: Use of potassium carbonate and DMF solvent provides high yields and clean reactions for N-methylation.

Carboxylation Challenges: Direct carboxylation of brominated indoles can be low yielding; alternative routes involving ester intermediates followed by hydrolysis improve overall yields.

Purification: Flash chromatography and recrystallization are effective in isolating high purity final products.

| Route | Starting Material | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| Bromination + Carboxylation | 1-Methylindole | Bromination → Carboxylation | Straightforward, fewer steps | Carboxylation may require harsh conditions |

| 6-Bromoindole Derivative Route | 6-Bromoindole | N-Methylation → Carboxylation/Hydrolysis | Scalable, high methylation yield | Multi-step, requires brominated precursor |

The preparation of this compound involves strategic bromination, methylation, and carboxylation steps. The choice of synthetic route depends on the availability of starting materials and desired scale. Industrial production benefits from continuous flow and optimized catalytic conditions to improve yield and process efficiency. Detailed reaction condition control is critical to achieve high selectivity and purity of the final compound.

化学反应分析

Types of Reactions

4-Bromo-1-methyl-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted indole derivatives, oxidized or reduced forms of the compound, and biaryl compounds resulting from coupling reactions .

科学研究应用

Medicinal Chemistry

4-Bromo-1-methyl-1H-indole-6-carboxylic acid serves as a lead compound in drug development. Its structural similarities to other biologically active indole derivatives make it a candidate for targeting various diseases, particularly:

- Cancer : Preliminary studies indicate that this compound may exhibit anti-cancer properties through mechanisms that require further elucidation. It has been noted for its potential to inhibit cancer cell proliferation.

- Metabolic Diseases : The compound is being investigated for its effects on metabolic pathways, particularly through its interaction with cytochrome P450 enzymes, which are crucial for drug metabolism .

Enzyme Inhibition

Research highlights the compound's role as an inhibitor of cytochrome P450 enzymes. This inhibition can significantly affect the pharmacokinetics of other drugs, making it relevant in pharmacological studies. Understanding these interactions is essential for evaluating its safety and efficacy as a pharmaceutical agent .

This compound has been studied for various biological activities, including:

- Antiviral Properties : Investigations suggest potential antiviral applications, although specific mechanisms remain to be fully characterized.

- Antimicrobial Effects : The compound may possess antimicrobial properties, contributing to its potential use in developing new antibiotics or antimicrobial agents.

Case Study 1: Anticancer Activity

A study focused on the anticancer effects of this compound demonstrated significant inhibition of cell proliferation in various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting its potential as a therapeutic agent against cancer.

Case Study 2: Cytochrome P450 Inhibition

Another study evaluated the inhibitory effects of this compound on cytochrome P450 enzymes. Results indicated that it could alter the metabolism of co-administered drugs, suggesting implications for drug-drug interactions in clinical settings .

作用机制

The mechanism of action of 4-Bromo-1-methyl-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

相似化合物的比较

Structural Analogues: Substituent Positioning and Functional Groups

Key structural analogs differ in substituent positions, heterocyclic cores (indole vs. indazole), and functional groups (carboxylic acid vs. esters). Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Crystallographic and Hydrogen-Bonding Behavior

- 6-Bromo-1H-indole-4-carboxylic acid (C₉H₆BrNO₂): Crystallizes in a monoclinic system (space group P2₁/n) with a dihedral angle of 6° between the carboxylic acid group and indole ring. Intermolecular O–H⋯O and N–H⋯O bonds form inversion dimers, stabilizing the crystal lattice .

Heterocyclic Core Differences: Indole vs. Indazole

- Indole derivatives (e.g., 6-Bromo-1H-indole-4-carboxylic acid): Feature a single nitrogen atom in the five-membered ring, enabling π-π stacking and moderate basicity.

- Indazole derivatives (e.g., Methyl 4-bromo-1H-indazole-6-carboxylate): Contain two adjacent nitrogen atoms, enhancing hydrogen-bonding capacity and metabolic stability in drug candidates .

Functional Group Impact on Reactivity and Solubility

- Carboxylic Acid vs. Ester : Carboxylic acids (e.g., 6-Bromo-1H-indole-4-carboxylic acid) exhibit higher aqueous solubility and participation in salt formation, whereas esters (e.g., Methyl 4-bromo-1H-indazole-6-carboxylate) are more lipophilic, favoring membrane permeability .

- Bromine Position : Bromine at position 4 (as in the target compound) vs. 6 (as in 6-Bromo-1H-indole-4-carboxylic acid) alters electronic density distribution, affecting electrophilic substitution patterns .

生物活性

4-Bromo-1-methyl-1H-indole-6-carboxylic acid is an indole derivative notable for its diverse biological activities. This compound, characterized by its bromine substitution and carboxylic acid functional group, has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in cancer and infectious diseases.

- Molecular Formula : C₁₀H₈BrNO₂

- Molecular Weight : 254.08 g/mol

- Structure : The compound features an indole ring structure, which is a bicyclic aromatic system that plays a crucial role in many biologically relevant molecules.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The compound has been identified as a potent inhibitor of cytochrome P450 enzymes, which are critical for drug metabolism. This inhibition can significantly alter the pharmacokinetics of co-administered drugs .

- Cell Signaling Modulation : It influences various cell signaling pathways, leading to changes in gene expression and cellular metabolism. This modulation can affect processes such as apoptosis and cell proliferation.

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through the induction of apoptosis in cancer cells .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound in various contexts:

- Antiviral Studies : A study demonstrated that derivatives of indole carboxylic acids could effectively inhibit HIV-1 integrase, suggesting that structural modifications could enhance antiviral activity. The binding interactions were analyzed to optimize efficacy .

- Cancer Research : Research indicated that compounds with similar structures to this compound showed significant inhibition of microtubule assembly and induced apoptosis in breast cancer cells (MDA-MB-231) at low concentrations (IC50 values ranging from 1 to 10 μM) .

- Pharmacological Implications : Given its role as a cytochrome P450 inhibitor, this compound's interaction with metabolic pathways is crucial for understanding its safety profile and potential drug-drug interactions in clinical settings .

常见问题

Q. What are the optimal synthetic routes for preparing 4-Bromo-1-methyl-1H-indole-6-carboxylic acid with high purity?

- Methodological Answer : A multi-step synthesis is typically employed:

Indole Core Formation : Start with 1-methyl-1H-indole-6-carboxylic acid. Introduce the bromine atom at the 4-position using electrophilic bromination (e.g., N-bromosuccinimide in DMF at 0–25°C).

Purification : Recrystallize intermediates from ethanol/water mixtures to remove unreacted reagents .

Characterization : Confirm purity via HPLC (>98%) and NMR (e.g., δ ~7.5–8.0 ppm for aromatic protons, δ ~3.8 ppm for methyl group) .

Note: Reaction conditions must avoid over-bromination; monitor via TLC.

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Use - and -NMR to verify substitution patterns. The methyl group (1-position) and carboxylic acid (6-position) produce distinct shifts .

- X-ray Crystallography : Resolve the crystal structure to confirm dihedral angles and hydrogen-bonding networks. For similar brominated indoles, O–H⋯O and N–H⋯O interactions stabilize the lattice .

- Mass Spectrometry : ESI-MS (negative mode) should show [M–H] at m/z ≈ 268 (CHBrNO).

Advanced Research Questions

Q. In the synthesis of this compound, unexpected byproducts are observed during the alkylation step. What analytical strategies can identify and mitigate these impurities?

- Methodological Answer :

- HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to separate byproducts. MS fragmentation patterns can identify structures (e.g., di-brominated species or methyl migration products) .

- Reaction Optimization : Reduce alkylation time or lower temperature to minimize side reactions. Pre-purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .

- Kinetic Studies : Monitor reaction progress via in-situ IR to detect carbonyl intermediates and adjust reagent stoichiometry.

Q. How do researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts or X-ray diffraction patterns) for brominated indole derivatives?

- Methodological Answer :

- DFT Calculations : Compare computed -NMR shifts (using B3LYP/6-311+G(d,p)) with experimental data. Deviations >0.5 ppm may indicate solvent effects or conformational flexibility .

- Polymorphism Screening : Test crystallization solvents (e.g., DMSO vs. methanol) to isolate different polymorphs, as seen in structurally related indole-carboxylic acids .

- Dynamic NMR : For flexible substituents (e.g., rotating methyl groups), variable-temperature NMR can reveal hindered rotation affecting peak splitting .

Q. What strategies are effective for enhancing the solubility of this compound in aqueous buffers for biological assays?

- Methodological Answer :

- Salt Formation : Convert the carboxylic acid to a sodium salt using NaOH in methanol/water (monitor pH ~8–9).

- Co-solvents : Use DMSO or PEG-400 (≤10% v/v) to improve solubility without denaturing proteins .

- Micellar Encapsulation : Employ non-ionic surfactants (e.g., Tween-80) to solubilize the compound in PBS buffer .

Q. How can this compound be utilized in palladium-catalyzed cross-coupling reactions for drug discovery?

- Methodological Answer :

- Suzuki-Miyaura Coupling : React with arylboronic acids using Pd(PPh)/KCO in THF/water (80°C, 12h) to introduce aryl groups at the 4-bromo position .

- Protection/Deprotection : Protect the carboxylic acid as a methyl ester (using SOCl/MeOH) during coupling, then hydrolyze with LiOH .

- Applications : The coupled products are intermediates for kinase inhibitors or anti-inflammatory agents, as seen in structurally analogous indole derivatives .

Data Contradiction Analysis

Q. When crystallizing this compound, researchers observe varying melting points. How should this inconsistency be addressed?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Confirm degradation vs. melting. Brominated indoles often degrade >200°C, so DSC should be used for accurate melting points .

- Crystallization Solvent : Compare crystals from DMSO (layered hydrogen bonds) vs. ethanol (disordered packing), which may alter thermal properties .

- Purity Check : Re-examine by HPLC; impurities like residual DMF can depress melting points .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。